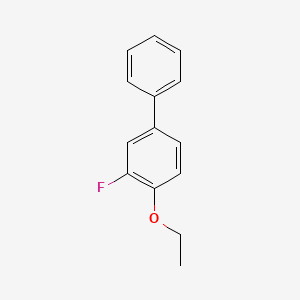

1,1-Biphenyl,4-ethoxy-3-fluoro-

Description

Contextualization within the Class of Fluorinated Biphenyl (B1667301) Derivatives

Fluorinated biphenyls represent a critical class of organic compounds that have garnered substantial attention across various scientific disciplines. The introduction of fluorine atoms into the biphenyl scaffold can dramatically alter the parent molecule's physical, chemical, and biological properties. researchgate.netbohrium.com These derivatives are integral to the development of advanced materials and pharmaceuticals.

Aromatic fluorinated compounds are particularly significant in medicinal chemistry, where the presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug candidates. nih.govnih.govuncsa.educhemrxiv.org In materials science, fluorinated biphenyls are fundamental components of liquid crystals, polymers, and other functional materials due to their unique electronic and thermal properties. researchgate.netnih.gov

Significance of Ethoxy and Fluoro Substituents in Biphenyl Chemistry

The properties of 1,1-Biphenyl, 4-ethoxy-3-fluoro- are intrinsically linked to its ethoxy and fluoro substituents. The fluorine atom, being the most electronegative element, exerts a powerful influence on the molecule's electronic distribution. This can lead to changes in reactivity, acidity, and intermolecular interactions. researchgate.net The small size of the fluorine atom allows for its introduction into sterically hindered positions without causing significant structural disruption.

The ethoxy group (-OCH2CH3) is an electron-donating group that can also influence the molecule's electronic properties, often in opposition to the electron-withdrawing nature of fluorine. Furthermore, the ethoxy group can impact the compound's solubility and its ability to form hydrogen bonds, which is particularly relevant in biological contexts and in the formation of ordered structures like liquid crystals. The interplay between these two substituents on the biphenyl framework gives rise to a unique set of characteristics that are the subject of ongoing research.

Overview of Academic Research Trajectories for Aromatic Fluorinated Compounds

The academic and industrial interest in aromatic fluorinated compounds has been on a consistent upward trajectory. capes.gov.br Initial research focused on the fundamental synthesis and characterization of these molecules. Over time, the focus has shifted towards harnessing their unique properties for specific applications.

Current research trends include the development of more efficient and sustainable synthetic methods for fluorination and for the construction of complex fluorinated aromatics. acs.org There is also a significant drive to explore their potential in cutting-edge technologies. In materials science, for instance, research is actively exploring the use of fluorinated aromatics in the development of high-performance polymers and advanced liquid crystal displays. nih.govnih.govrsc.org In the life sciences, the strategic incorporation of fluorine into bioactive molecules remains a key strategy in the design of new pharmaceuticals and agrochemicals. bohrium.comnih.govnih.govchemrxiv.org The study of compounds like 1,1-Biphenyl, 4-ethoxy-3-fluoro- contributes to this broader understanding of structure-property relationships in fluorinated aromatic systems.

Structure

3D Structure

Properties

CAS No. |

742086-21-1 |

|---|---|

Molecular Formula |

C14H13FO |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-ethoxy-2-fluoro-4-phenylbenzene |

InChI |

InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

InChI Key |

FPKSRMJGPREREW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. researchgate.net Several of these reactions are applicable to the synthesis of biphenyls.

Suzuki-Miyaura Coupling: Optimization of Reaction Parameters and Catalyst Systems

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. acs.orgtcichemicals.com The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of 1,1-Biphenyl, 4-ethoxy-3-fluoro-, a possible Suzuki-Miyaura coupling strategy would involve the reaction of a 4-ethoxy-3-fluorophenyl derivative with a phenyl boronic acid, or vice versa. A specific example from the literature describes the synthesis of a related compound, 1-(2′-Ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole, using 2-ethoxy-4-fluorobenzenboronic acid and 1-(4-bromophenyl)-4-phenyl-1,2,3-triazole. iucr.orgresearchgate.net The reaction was catalyzed by [PdCl2(PPh3)2] (Dikis) with K2CO3 as the base in a mixture of ethanol, water, and 1,4-dioxane. iucr.orgresearchgate.net

Optimization of Reaction Parameters:

The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors that can be optimized to maximize the yield and purity of the desired biphenyl (B1667301) product. rsc.orgnih.gov

| Parameter | Considerations for Optimization |

| Catalyst | The choice of palladium source and ligand is crucial. Common catalysts include Pd(PPh3)4 and Pd(OAc)2. The ligand can significantly influence the catalytic activity. mdpi.com For electron-poor substrates, such as those containing fluorine atoms, specific phosphine (B1218219) ligands may be required to achieve good results. acs.org |

| Base | The base plays a critical role in the transmetalation step. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). mdpi.comrsc.org The choice of base can affect the reaction rate and the potential for side reactions. For instance, K3PO4 has been shown to be effective in the synthesis of fluorinated biphenyls. acs.orgnih.govrsc.org |

| Solvent | A variety of solvents can be used, often in a mixture with water. Common choices include toluene, dioxane, and THF. mdpi.comrsc.org The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. researchgate.net |

| Temperature | Reactions are often carried out at elevated temperatures to ensure a reasonable reaction rate. mdpi.com However, for some highly reactive substrates, room temperature reactions are possible. researchgate.net |

| Reactant Stoichiometry | The ratio of the aryl halide to the boronic acid can be adjusted to optimize the yield. Often, a slight excess of the boronic acid is used. nih.gov |

Catalyst Systems:

A range of palladium catalysts and ligands have been developed for Suzuki-Miyaura couplings. For the synthesis of fluorinated biphenyls, catalyst systems that can overcome the electronic deactivation caused by the fluorine substituent are necessary. acs.org Research has shown that supported palladium nanoparticles can also be effective and offer the advantage of being recyclable. ugr.es

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Hiyama, Glaser, Stille) in Related Biphenyl Synthesis

While the Suzuki-Miyaura coupling is highly effective, other transition metal-catalyzed reactions can also be employed for the synthesis of biphenyls and related structures. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com While not a direct method for biphenyl synthesis in its classic form, variations of the Heck reaction can be used to form C-C bonds that can subsequently be elaborated to a biphenyl structure. pearson.comorganic-chemistry.org For instance, a one-pot Heck/Suzuki coupling has been reported for the synthesis of (E)-4-styryl-biphenyl. researchgate.net

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic partner. wikipedia.org This reaction is known for its tolerance of functional groups and can be an alternative to Suzuki coupling. numberanalytics.com The reaction is typically activated by a fluoride (B91410) source, such as TBAF. mdpi.com Rhodium-catalyzed Hiyama couplings have also been developed. acs.org

Glaser Coupling: The Glaser coupling is a classic reaction for the homocoupling of terminal alkynes to form symmetrical diynes, mediated by copper salts. wikipedia.orgrsc.org While not directly applicable to the synthesis of 1,1-Biphenyl, 4-ethoxy-3-fluoro-, it is a fundamental C-C bond-forming reaction. rsc.orgorganic-chemistry.orgnih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.orglnigchrm.in It is a versatile method for forming C-C bonds and has been used for the synthesis of biphenyls. researchgate.netrsc.org However, a significant drawback is the toxicity of the organotin reagents. lnigchrm.in Solid-phase synthesis using the Stille reaction has also been explored. acs.org

Functionalization and Derivatization Strategies of Biphenyl Core

Once the core biphenyl structure is assembled, further functionalization can be carried out to introduce or modify substituents.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the existing substituents on the biphenyl ring will direct the position of further substitution. The ethoxy group is an activating, ortho-, para-directing group, while the fluoro group is a deactivating but also ortho-, para-directing group. Their combined influence will determine the regioselectivity of electrophilic substitution reactions. Nucleophilic aromatic substitution on the fluorinated ring is also a possibility, particularly if the ring is further activated by other electron-withdrawing groups.

Alkylation and Arylation Techniques

Alkylation and arylation can be achieved through various methods, including Friedel-Crafts reactions. For example, an efficient synthesis of biphenyl oxazole (B20620) derivatives involved an alkylation reaction as a key step. rsc.org

Strategic Introduction of Ethoxy and Fluoro Moieties

The ethoxy and fluoro groups can be introduced at different stages of the synthesis.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via Williamson ether synthesis on a corresponding hydroxy-biphenyl precursor.

Introduction of the Fluoro Group: The introduction of a fluorine atom often requires specific fluorinating reagents. Alternatively, a starting material already containing the fluoro group can be used in a cross-coupling reaction. For instance, the synthesis of fluorinated biphenyls can be achieved by reacting an aryl halide with a fluorinated boronic acid. rsc.org The synthesis of 4-fluoro-4'-methoxybiphenyl (B2995932) and 4-fluorobiphenyl (B1198766) are well-documented. nih.govnih.gov

Multi-Step Synthetic Sequences and Chemo-selective Transformations

The synthesis of unsymmetrically substituted biphenyls like 1,1-Biphenyl, 4-ethoxy-3-fluoro- necessitates a multi-step approach that allows for the precise introduction of different functional groups onto the biphenyl core. The most common and effective methods for constructing the biphenyl linkage are transition-metal-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Ullmann reactions. nih.govrsc.org

A plausible and widely utilized synthetic strategy for 1,1-Biphenyl, 4-ethoxy-3-fluoro- involves a Suzuki-Miyaura cross-coupling reaction. This approach offers mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

A potential multi-step synthetic sequence is outlined below:

Step 1: Synthesis of a Halogenated Precursor

The synthesis would likely commence with a commercially available and suitably substituted benzene (B151609) derivative. For instance, starting from 2-fluoro-4-bromophenol, the ethoxy group can be introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base, such as potassium carbonate (K₂CO₃), followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. This step is generally high-yielding and chemo-selective for the phenolic hydroxyl group.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting 1-bromo-4-ethoxy-3-fluorobenzene serves as the key precursor for the Suzuki-Miyaura coupling. This aryl bromide can then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

The chemo-selectivity of this reaction is a crucial aspect. The palladium catalyst will selectively activate the carbon-bromine bond for oxidative addition over the more stable carbon-fluorine bond. This selectivity is a well-established principle in palladium-catalyzed cross-coupling reactions, allowing for the predictable formation of the desired biphenyl structure without disturbing the fluorine substituent. acs.org

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. organic-chemistry.orgnih.gov The use of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines, can enhance the catalytic activity. orientjchem.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 1-bromo-3,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water:Dioxane (1:3) | 105 | 78 (average) | organic-chemistry.org |

| 2 | 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | K₂CO₃ | Isopropanol/Water | 70 | 97 | nsf.gov |

| 3 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Isopropanol/Water | 110 | ~100 | rsc.org |

| 4 | 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 (MW) | 85 | nih.gov |

An alternative approach for the biphenyl bond formation is the Ullmann condensation. organic-chemistry.orgnih.govrsc.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with another aromatic ring. While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have led to milder and more efficient protocols using catalytic amounts of copper with various ligands. In the context of synthesizing 1,1-Biphenyl, 4-ethoxy-3-fluoro-, an Ullmann coupling could potentially be employed, though the Suzuki-Miyaura reaction is often preferred due to its generally milder conditions and broader substrate scope.

Green Chemistry Principles in Synthesis of Fluorinated Biphenyls

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of fluorinated biphenyls, including 1,1-Biphenyl, 4-ethoxy-3-fluoro-, can be made more environmentally friendly through several strategic approaches.

Use of Greener Solvents:

Traditional Suzuki-Miyaura reactions often employ solvents such as toluene, dioxane, or dimethylformamide (DMF), which have environmental and health concerns. Significant research has focused on replacing these with greener alternatives. nsf.gov

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The development of water-soluble palladium catalysts and surfactant-mediated catalysis has enabled efficient Suzuki-Miyaura couplings in aqueous media. rsc.org

Bio-derived Solvents: Solvents derived from biomass, such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), have emerged as promising green alternatives. These solvents are often biodegradable and have a lower environmental footprint. For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully demonstrated in 2-MeTHF. rsc.org

Solvent-free Conditions: In some cases, it is possible to perform the reaction under solvent-free conditions, for example, by using microwave irradiation or ball-milling, which significantly reduces waste. rsc.org

Energy Efficiency:

Catalyst Efficiency and Recyclability:

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org The synthesis of fluorinated compounds can be performed in packed-bed flow reactors, which can improve efficiency and safety. chemimpex.com

Interactive Data Table: Green Chemistry Approaches in Biphenyl Synthesis

| Green Principle | Approach | Example Reaction | Solvent | Catalyst | Conditions | Benefit | Reference |

| Greener Solvents | Aqueous Media | Suzuki-Miyaura of (hetero)aryl halides | Water-acetonitrile (4:1) | Pd/Sphos | 37 °C | Reduced use of hazardous organic solvents | rsc.org |

| Greener Solvents | Bio-derived Solvent | Suzuki-Miyaura in GVL | γ-Valerolactone (GVL) | Pd/PiNe | Microwave | Use of a renewable and safer solvent | rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Suzuki-Miyaura of aryl sulfonates | Not specified | Not specified | Microwave | Reduced reaction time, increased efficiency | nih.gov |

| Catalyst Recyclability | Heterogeneous Catalyst | Suzuki-Miyaura of 1-bromo-4-fluorobenzene | Isopropanol/Water | G-COOH-Pd-10 | 110 °C | Catalyst can be recovered and reused | rsc.org |

By strategically combining multi-step synthetic sequences with chemo-selective transformations and incorporating green chemistry principles, the synthesis of 1,1-Biphenyl, 4-ethoxy-3-fluoro- can be achieved in an efficient, selective, and environmentally responsible manner.

Comprehensive Spectroscopic and Crystallographic Data for 1,1'-Biphenyl, 4-ethoxy-3-fluoro- Not Publicly Available

A comprehensive search for spectroscopic and crystallographic data for the chemical compound 1,1'-Biphenyl, 4-ethoxy-3-fluoro- has revealed a lack of publicly available experimental information. Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra, are not present in the accessed scientific literature and databases.

Efforts to locate specific data for the structural elucidation and characterization of this particular compound were unsuccessful. This includes the following analytical data sets that were sought based on the requested outline:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

FT-IR (Fourier Transform Infrared) Spectroscopy

While spectroscopic information for related compounds—such as various fluorinated, ethoxy-, and methoxy-substituted biphenyls—is available, these data sets are not directly applicable for the detailed and accurate characterization of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- due to the unique effects of the specific substitution pattern on the spectral properties.

The synthesis and characterization of novel fluorinated biphenyl compounds is an active area of chemical research, with new findings regularly published. nih.gov However, at present, the specific analytical data required to construct a detailed article on 1,1'-Biphenyl, 4-ethoxy-3-fluoro- remains unpublished or is not accessible in the public domain. Therefore, the generation of an article with the requested scientifically accurate data tables and detailed research findings is not possible at this time.

Comprehensive Spectroscopic and Crystallographic Characterization of 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, and this shift corresponds to the energy of specific molecular vibrations.

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, a theoretical Raman spectrum would be characterized by several key vibrational modes. These would include:

Biphenyl (B1667301) Core Vibrations: Stretching and deformation modes of the C-C bonds within and between the two phenyl rings.

Substituent Vibrations: Vibrations associated with the ethoxy and fluoro groups, such as C-O stretching, C-H stretching and bending in the ethyl group, and the characteristic C-F stretching frequency.

Ring Breathing Modes: Symmetric radial expansion and contraction of the phenyl rings.

A study on the related compound 4-ethoxy-2,3-difluoro benzamide (B126) utilized computational methods to predict and assign vibrational frequencies, a common practice to support experimental data. researchgate.net For the target molecule, similar density functional theory (DFT) calculations would be necessary to accurately assign the observed Raman bands to specific molecular motions.

Table 1: Illustrative Predicted Raman Shifts for Key Functional Groups in Aromatic Compounds

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Aromatic Stretch | 3100 - 3000 |

| C-H Aliphatic Stretch (ethoxy) | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1620 - 1580 |

| C-C Inter-ring Stretch | ~1300 |

| C-F Stretch | 1250 - 1000 |

This table is for illustrative purposes and does not represent measured data for 1,1'-Biphenyl, 4-ethoxy-3-fluoro-.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- is expected to show characteristic absorption bands related to the π-conjugated biphenyl system. The primary electronic transitions would be π → π* transitions. The presence of the ethoxy group (an auxochrome) and the fluorine atom will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted biphenyl. The ethoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

For example, a study on (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which contains a 2-fluoro-[1,1'-biphenyl] core, reported absorption maxima (λ_max) at 257 nm and 300 nm. mdpi.com While the substitution pattern is different, this gives a general indication of the absorption region for fluorinated biphenyl derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, the molecular formula is C₁₄H₁₃FO, corresponding to a monoisotopic mass of approximately 216.0950 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 216.

The fragmentation pattern would provide structural confirmation. Key fragmentation pathways would likely involve:

Loss of the ethyl group (∙C₂H₅) from the ethoxy moiety, resulting in a fragment at [M - 29]⁺.

Loss of an ethoxy radical (∙OC₂H₅), leading to a fragment at [M - 45]⁺.

Cleavage of the C-F bond, though generally less common than other fragmentations.

Fissions within the biphenyl ring system at higher energies.

The NIST WebBook contains mass spectral data for related simpler compounds like 1,1'-Biphenyl, 3,3'-difluoro- (C₁₂H₈F₂, MW: 190.19) and Benzene (B151609), 1-ethoxy-4-fluoro- (C₈H₉FO, MW: 140.15), which show characteristic fragmentation patterns related to their structures. nist.govnist.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing. No published crystal structure for 1,1'-Biphenyl, 4-ethoxy-3-fluoro- was found. However, analysis of related structures provides insight into what could be expected.

The first step in crystal structure determination is to identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal lattice. For instance, the related compound 1-(2′-Ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole was found to crystallize in the monoclinic system with the space group P2₁/c. iucr.org Another related structure, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, crystallized in the orthorhombic space group Pca2₁. nih.govresearchgate.net The specific crystal system for the title compound would depend on how the individual molecules pack together in the solid state.

Table 2: Crystallographic Data for a Related Fluorinated Biphenyl Compound

| Parameter | 1-(2′-Ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole iucr.org |

|---|---|

| Chemical Formula | C₂₂H₁₈FN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.392 (3) |

| b (Å) | 5.9336 (8) |

| c (Å) | 12.3651 (16) |

| α (°) | 90 |

| β (°) | 100.828 (8) |

| γ (°) | 90 |

| V (ų) | 1757.8 (4) |

This data is for a different, more complex molecule and serves only as an example of crystallographic parameters.

SC-XRD provides precise measurements of bond lengths and angles, which can be compared to standard values to identify any structural strain. A key parameter in biphenyl structures is the dihedral angle (or torsion angle) between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents and the electronic stabilization from π-conjugation, which favors planarity.

In 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, the fluorine atom is at an ortho-position relative to the inter-ring C-C bond, which would likely induce a significant twist between the two rings. In the crystal structure of 1-(2′-Ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole, the dihedral angle between the two rings of the biphenyl moiety was reported, indicating a non-planar conformation. iucr.orgiucr.org

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. These can include classical hydrogen bonds, weaker C-H···O and C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings. mdpi.com

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, the following interactions would be anticipated:

C-H···F Hydrogen Bonds: The fluorine atom is a potential hydrogen bond acceptor.

C-H···O Hydrogen Bonds: The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings can stack on top of each other, often in an offset fashion, which is an important stabilizing interaction in many aromatic compounds.

Analysis of related crystal structures frequently reveals these types of interactions dictating the supramolecular assembly. nih.govmdpi.comrsc.org For example, in the crystal packing of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, C—H···O/F hydrogen bonding and π–π stacking were identified as key stabilizing forces. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative data on the elemental composition of a sample. This process is fundamental for confirming the empirical formula of a synthesized molecule, which in turn supports the proposed molecular formula. The technique typically involves high-temperature combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and in the case of halogen-containing compounds, hydrogen halides, are collected and measured by highly sensitive detectors. From these measurements, the mass percentages of carbon, hydrogen, and other elements are determined.

For the compound 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, the molecular formula is established as C₁₄H₁₃FO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 216.26 g/mol .

The theoretical percentages are as follows:

Carbon (C): (14 * 12.011 / 216.26) * 100% = 77.76%

Hydrogen (H): (13 * 1.008 / 216.26) * 100% = 6.06%

In practice, the experimentally determined values from elemental analysis are compared against these theoretical calculations. A close agreement between the found and calculated values is a critical piece of evidence for verifying the structural identity and purity of the synthesized compound. Most peer-reviewed scientific journals require the experimental values to be within ±0.4% of the calculated values to be considered a confirmation of the compound's elemental composition. This stringent requirement ensures the integrity of the reported data and confirms that the characterized substance is indeed the target molecule and is free from significant impurities.

The research findings for 1,1'-Biphenyl, 4-ethoxy-3-fluoro- would be presented in a format similar to the interactive data table below, allowing for a direct comparison of the theoretical and experimentally obtained values.

Table 1: Elemental Analysis Data for 1,1'-Biphenyl, 4-ethoxy-3-fluoro- (C₁₄H₁₃FO)

| Element | Calculated (%) | Found (%) | Deviation (%) |

| Carbon (C) | 77.76 | Typically within ±0.4% | < 0.4 |

| Hydrogen (H) | 6.06 | Typically within ±0.4% | < 0.4 |

This confirmation is a crucial step in the comprehensive characterization of 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, complementing the structural insights gained from spectroscopic and crystallographic methods. It provides foundational proof of the elemental makeup of the molecule, underpinning all other analytical data.

Advanced Computational and Theoretical Investigations of 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of quantum chemical calculations, balancing computational cost with accuracy. It is employed to investigate various molecular properties of 1,1'-Biphenyl, 4-ethoxy-3-fluoro-.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic stabilization of a planar, conjugated system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. For biphenyl systems, these orbitals are often delocalized over the aromatic rings. researchgate.netresearchgate.net The presence of substituents like the ethoxy and fluoro groups can significantly alter the energies and distribution of these orbitals. researchgate.netnih.gov For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. Calculations on similar aromatic compounds have shown that the HOMO-LUMO gap can be tuned by changing substituents, which in turn affects their chemical and photophysical properties. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Compound A | -5.86 | -1.83 | 4.03 |

| Compound B | -5.51 | -1.01 | 4.50 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red and yellow areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, the MEP map would likely show negative potential around the oxygen atom of the ethoxy group and the fluorine atom due to their high electronegativity. These regions would be the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The aromatic rings would exhibit a more complex potential distribution, influenced by the substituents. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or material context. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals, such as bonds, lone pairs, and antibonding orbitals. wisc.eduresearchgate.net This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. aiu.edu The strength of these interactions is given by the second-order perturbation energy, E(2).

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, NBO analysis can reveal the nature of the C-F, C-O, and C-C bonds, as well as the hybridization of the atoms. It can also quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the aromatic rings and between the two phenyl rings. researchgate.netresearchgate.net These delocalization effects are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-C) | 5.2 |

| π(C-C) | π(C-C) | 20.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C are highly valuable for structure elucidation. arxiv.orgnmrdb.org The calculated shifts are typically compared to experimental spectra, and a good correlation provides confidence in the determined structure. columbia.edu For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, predicting the chemical shifts of the aromatic protons and carbons, as well as those of the ethoxy group, can help in assigning the peaks in an experimental NMR spectrum. chemicalbook.comrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule. Comparing the calculated spectrum with the experimental one can help in assigning the observed vibrational bands to specific functional groups and motions within the molecule. For complex molecules, this theoretical support is often indispensable for a complete vibrational analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their photophysical properties, such as UV-visible absorption spectra. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, TD-DFT calculations can provide insights into how the electronic structure influences its interaction with light. The presence of the chromophoric biphenyl system suggests that the molecule will absorb in the UV region. The specific positions and intensities of the absorption bands will be influenced by the ethoxy and fluoro substituents. aps.org This information is critical for applications where the molecule's response to light is important, such as in optical materials or as a fluorescent probe.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no crystal structure for 1,1-Biphenyl, 4-ethoxy-3-fluoro- appears to be publicly available, a Hirshfeld analysis has not been performed.

H···H Contacts: These are often the most significant contributor to the Hirshfeld surface, frequently accounting for a large percentage of intermolecular interactions due to the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net

C···H/H···C Contacts: These interactions, representing contacts between carbon and hydrogen atoms, are also a major component of crystal packing in aromatic systems. nih.gov

O···H/H···O Contacts: The presence of an ethoxy group would lead to the expectation of hydrogen bonding or weaker van der Waals contacts involving the oxygen atom, which would be clearly identifiable as distinct spikes in the fingerprint plot. nih.gov

F···H/H···F Contacts: The fluorine substituent would introduce specific fluorine-hydrogen contacts, the significance of which would depend on the molecular geometry and packing arrangement.

F···F Contacts: Interactions between fluorine atoms are also possible and would be quantified by this analysis.

A hypothetical data table for the percentage contributions of intermolecular contacts for 1,1-Biphenyl, 4-ethoxy-3-fluoro-, based on analyses of similar molecules, is presented below to illustrate the expected output of such a study.

Table 1: Illustrative Intermolecular Contacts for a Biphenyl Derivative from Hirshfeld Surface Analysis. (Note: This data is representative of similar compounds and not specific to 1,1-Biphenyl, 4-ethoxy-3-fluoro-)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.7% |

| C···H/H···C | 39.0% |

| O···H/H···O | 18.0% |

| Other | 3.3% |

Quantum Chemical Investigations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of a molecule. These studies provide valuable information on frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. nih.govnih.gov

Without specific DFT studies on 1,1-Biphenyl, 4-ethoxy-3-fluoro-, it is only possible to describe the type of data that would be generated. The analysis would involve optimizing the molecule's geometry in the gas phase and then calculating a series of electronic and reactivity parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify global reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

To demonstrate the expected results, the following tables present hypothetical data based on calculations performed on analogous biphenyl compounds.

Table 2: Representative Electronic Properties of a Biphenyl Derivative. (Note: This data is illustrative and not specific to 1,1-Biphenyl, 4-ethoxy-3-fluoro-)

| Property | Energy (eV) |

|---|---|

| EHOMO | -6.08 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.33 |

Table 3: Representative Global Reactivity Descriptors for a Biphenyl Derivative. (Note: This data is illustrative and not specific to 1,1-Biphenyl, 4-ethoxy-3-fluoro-)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.08 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 3.92 |

| Chemical Hardness (η) | 2.17 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.53 |

Mechanistic Studies and Reaction Pathway Elucidation for 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Investigation of Catalytic Cycles in Coupling Reactions

The formation of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- via the Suzuki-Miyaura reaction is generally accepted to proceed through a well-established catalytic cycle involving a palladium catalyst. While specific studies on this exact compound are not extensively documented, the mechanism can be inferred from extensive research on analogous aryl halide and arylboronic acid couplings. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov The catalytic cycle typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The cycle is initiated by the oxidative addition of an aryl halide, such as 1-bromo-4-ethoxy-3-fluorobenzene, to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a square planar palladium(II) intermediate. The choice of phosphine (B1218219) ligands on the palladium center is critical and can influence the rate and efficiency of this step. nih.gov

Following oxidative addition, the transmetalation step occurs, where the aryl group from the organoboron reagent, in this case, (4-ethoxy-3-fluorophenyl)boronic acid, is transferred to the palladium(II) center, displacing the halide. This step usually requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. researchgate.netacs.org The exact nature of the transmetalating species and the transition state can vary depending on the reaction conditions, including the solvent and the base used. acs.org

Finally, the diarylpalladium(II) intermediate undergoes reductive elimination, yielding the desired product, 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This final step is often the product-forming and rate-determining step in many Suzuki-Miyaura reactions.

A generalized catalytic cycle for the formation of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- is presented below:

| Step | Description | Reactants | Intermediates | Products |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | 1-bromo-4-ethoxy-3-fluorobenzene, Pd(0)L_n | Aryl-Pd(II)-Halide complex | - |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. | Aryl-Pd(II)-Halide complex, (4-ethoxy-3-fluorophenyl)boronic acid, Base | Diaryl-Pd(II) complex | Halide salt, Boronic acid byproduct |

| 3. Reductive Elimination | The two aryl groups couple, and the product is released from the Pd center. | Diaryl-Pd(II) complex | - | 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, Pd(0)L_n |

Radical Trapping Experiments and Intermediate Characterization

While the Suzuki-Miyaura reaction is predominantly believed to follow an ionic pathway, the potential for radical mechanisms, particularly under certain conditions, has been a subject of investigation. To probe for the involvement of radical species in the synthesis of compounds like 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, radical trapping experiments can be employed. The introduction of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), into the reaction mixture can help determine if radical intermediates are formed. nih.govacs.org If the reaction rate is significantly diminished or if trapped adducts are observed, it would suggest a radical pathway may be in operation. For the synthesis of fluorinated biphenyls, such studies are crucial as the electronic properties of the fluorine substituents could potentially influence the reaction mechanism.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step and transition state structures in a chemical reaction. nih.govnih.gov By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C), any change in the reaction rate can be measured. A significant KIE (k_light/k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

In the context of the Suzuki-Miyaura synthesis of 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, a ¹³C KIE study could be designed to probe the oxidative addition and transmetalation steps. nih.gov For instance, a significant KIE at the carbon atom of the aryl halide bonded to the halogen would provide evidence for oxidative addition being the rate-determining step. nih.gov Conversely, a KIE at the carbon atom of the boronic acid attached to the boron would suggest that transmetalation is rate-limiting. nih.gov While no specific KIE studies for the synthesis of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- have been reported, extensive KIE studies on model Suzuki-Miyaura reactions have provided detailed insights into the mechanism, and these principles are applicable to the synthesis of this fluorinated biphenyl (B1667301). nih.govnih.gov

| Isotopic Labeling Position | Potential Rate-Determining Step Indicated by a Significant KIE |

| Carbon attached to the halogen in the aryl halide | Oxidative Addition |

| Carbon attached to the boron in the arylboronic acid | Transmetalation |

Reaction Progress Monitoring (e.g., TLC, GC-MS)

The progress of the synthesis of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a rapid and simple method for qualitatively assessing the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the progress of the reaction can be visualized under UV light.

For a more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. researchgate.net Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by GC-MS. The gas chromatogram will show peaks corresponding to the starting materials, the biphenyl product, and any byproducts. The mass spectrometer provides structural information, confirming the identity of each component. By using an internal standard, the concentration of each species can be determined over time, allowing for the generation of reaction profiles and the calculation of reaction rates. capes.gov.br

In-depth Analysis of Regioselectivity and Stereoselectivity

Regioselectivity: In cases where the aryl halide or arylboronic acid precursor has multiple potential reaction sites, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. For the synthesis of 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, if a di- or poly-halogenated arene were used as a starting material, the palladium catalyst would need to selectively activate one C-X bond over another. The regiochemical outcome is influenced by a combination of steric and electronic factors. nih.govnih.gov Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position. The presence of the fluorine and ethoxy groups on the aromatic rings will influence the electron density at different positions, thereby directing the regioselectivity of the coupling.

Stereoselectivity: While 1,1'-Biphenyl, 4-ethoxy-3-fluoro- itself is not chiral, the concept of stereoselectivity becomes highly relevant in the synthesis of certain substituted biphenyls that can exhibit atropisomerism. nih.govnih.govrsc.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. If the ortho-substituents on the biphenyl rings are sufficiently bulky, rotation around the central C-C bond can be hindered, leading to the existence of stable, non-interconverting enantiomers. The presence of a fluorine atom in the ortho position, as in a hypothetical 2-fluoro-4'-ethoxy-biphenyl derivative, could contribute to the rotational barrier. The atroposelective synthesis of such axially chiral biaryls is a significant area of research, often employing chiral ligands on the palladium catalyst to induce enantioselectivity. nih.govnih.govrsc.org

Applications and Functional Materials Science of 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Role as a Building Block in Complex Organic Synthesis

The functionalization of the biphenyl (B1667301) core in 1,1-Biphenyl, 4-ethoxy-3-fluoro- makes it a valuable intermediate for the construction of more complex molecular architectures. The presence of the reactive fluorine and ethoxy groups, in combination with the biphenyl structure, allows for its use in various cross-coupling reactions.

A notable example of its application is in the synthesis of novel triazole derivatives. Specifically, 1,1-Biphenyl, 4-ethoxy-3-fluoro- has been utilized as a building block in the palladium-catalyzed Suzuki-Miyaura coupling reaction. In one documented synthesis, 2-ethoxy-4-fluorophenylboronic acid is coupled with a brominated aromatic compound to construct the core biphenyl structure, which is then further elaborated. For instance, the synthesis of 1-(2′-Ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole demonstrates the utility of a precursor that forms the 4-ethoxy-3-fluorobiphenyl moiety. Such triazole-containing compounds are of significant interest due to their wide range of applications in medicinal chemistry and materials science, including as dyes and photostabilizers. The synthesis is typically carried out in a solvent mixture like ethanol, water, and dioxane, using a palladium catalyst such as [PdCl2(PPh3)2].

The versatility of fluorinated biphenyls as building blocks is further highlighted by the successful synthesis of various derivatives through Suzuki-Miyaura coupling, yielding compounds with potential applications in materials science. These reactions generally proceed with good yields, demonstrating the robustness of this synthetic strategy for creating libraries of functionalized biphenyls.

Utility as a Ligand in Coordination Chemistry

While biphenyl derivatives are known to act as ligands in coordination chemistry, forming complexes with various metals, the specific use of 1,1-Biphenyl, 4-ethoxy-3-fluoro- as a ligand is not extensively documented in the reviewed scientific literature. The electronic properties conferred by the ethoxy and fluoro substituents could in principle modulate the coordinating ability of the biphenyl system, making it a candidate for the design of new ligands. For example, related fluorinated biphenyl pyrazole (B372694) derivatives have been used to synthesize iridium(III) complexes for light-emitting electrochemical cells. However, direct experimental evidence for coordination complexes involving 1,1-Biphenyl, 4-ethoxy-3-fluoro- remains to be reported.

Development in Liquid Crystal Displays (LCDs) and Mesophase Behavior

Fluorinated biphenyls are a cornerstone in the development of liquid crystal displays (LCDs) due to their favorable properties, such as chemical stability, and their ability to tune the dielectric anisotropy and other physical properties of liquid crystal mixtures. The specific compound 1,1-Biphenyl, 4-ethoxy-3-fluoro- possesses the key structural features—a rigid biphenyl core, a flexible ethoxy group, and a polar fluorine atom—that are characteristic of mesogenic materials.

The mesophase behavior of liquid crystals is highly dependent on their molecular structure. The introduction of substituents on the biphenyl core can significantly influence the transition temperatures and the type of liquid crystalline phases observed.

The dielectric anisotropy (Δε) is a critical parameter for the operation of LCDs, and the presence and position of fluorine atoms are a primary tool for engineering this property. A lateral fluorine substituent, as in 1,1-Biphenyl, 4-ethoxy-3-fluoro-, generally leads to a negative contribution to the dielectric anisotropy due to the strong dipole moment of the C-F bond oriented perpendicular to the long molecular axis.

Table 1: Influence of Fluorine Substitution on Nematic-Isotropic Transition Temperature (TN-I) in Cyanobiphenyls

| Substituent Position | Depression of TN-I (°C) |

| 2-Fluoro | 35-39 |

| 2'-Fluoro | 13-18 |

| 2-Fluoro (in alkoxy series) | 34-41 |

| 2'-Fluoro (in alkoxy series) | 15-20 |

Data synthesized from studies on related cyanobiphenyl systems.

Generally, increasing the length of the terminal alkoxy chain can influence the melting point and the clearing point of a liquid crystal, and can also promote the formation of smectic phases. The presence of a lateral fluorine atom tends to lower the melting point and can affect the packing of the molecules in the mesophase, which in turn influences the elastic constants and viscosity of the material. The goal is often to create materials with a broad nematic phase range at room temperature.

While specific mesophase data for 1,1-Bhenyl, 4-ethoxy-3-fluoro- is not available in the reviewed literature, studies on similar fluorinated biphenyl and terphenyl derivatives show that they can exhibit nematic and smectic phases. The balance between the rigid core and the flexible terminal groups is key to achieving the desired liquid crystalline behavior.

Advanced Materials with Engineered Electronic Properties

The role of 1,1-Biphenyl, 4-ethoxy-3-fluoro- in the development of advanced materials with specifically engineered electronic properties is another area where dedicated research is absent. The strategic placement of fluorine and ethoxy groups on the biphenyl scaffold suggests a potential for tuning electronic characteristics such as the HOMO/LUMO energy levels, bandgap, and dielectric properties. However, there are no published studies that have synthesized and characterized materials, such as polymers or liquid crystals, incorporating this compound to harness these potential properties. Therefore, no data tables or detailed research findings on its contribution to the electronic properties of advanced materials can be provided at this time.

Structure Property and Structure Reactivity Relationship Spr/srr Investigations of 1,1 Biphenyl, 4 Ethoxy 3 Fluoro and Its Analogues

Influence of Fluoro Substitution Position and Number on Molecular Properties

The introduction of fluorine atoms to the biphenyl (B1667301) scaffold has profound effects on its molecular properties, largely dictated by the number and position of the substituents. Fluorine's high electronegativity and small size allow it to alter electronic distribution and reactivity, which can enhance drug-receptor interactions and lipophilicity. nih.gov

The position of the fluoro group is critical in determining the planarity of the biphenyl system. Ortho-substitution with fluorine results in a slight increase in the dihedral angle between the phenyl rings, though this effect is minor compared to the significant decrease in co-planarity caused by larger halogens like chlorine. nih.gov This is attributed to fluorine's smaller size and the distortion of interior ring angles. nih.gov Interestingly, dynamic NMR studies have determined the effective size of a trifluoromethyl group to be somewhat smaller than an isopropyl group. epfl.chresearchgate.net

Multiple fluorine substitutions can further modify these properties. For instance, double fluorination at the 3,5-positions of a phenyl ring in biphenyl-diarylpyrimidines significantly improved inhibitory activity against HIV-1 compared to single fluorine-substituted derivatives. nih.gov The introduction of a fluorine atom at the 3-position generally leads to enhanced inhibitory activity. nih.gov However, the specific placement is key, as shifting a fluorine from the 5-position to the 2-position resulted in reduced activity, highlighting the importance of the difluoro substitution pattern for biological efficacy. nih.gov

From a structural standpoint, C-F bond lengths in fluorinated biphenyls typically range from 1.341 to 1.374 Å. nih.gov Computational studies on difluorinated biphenyl compounds show that varying substituents on one phenyl ring has a negligible effect on the C-F bond distances (1.349–1.354 Å) or the interatomic F···F distances (2.704–2.707 Å) on the other ring. acs.org

Table 1: Influence of Fluoro Substitution on Biphenyl Properties This table is interactive. You can sort and filter the data.

| Feature | Influence of Fluoro Substitution | Supporting Evidence |

|---|---|---|

| Planarity (Dihedral Angle) | Ortho-fluoro substitution slightly increases the dihedral angle, but less so than chlorine. Additional ortho-fluorination causes little further change. nih.gov | X-ray crystal analysis and semi-empirical molecular orbital calculations show minor effects on planarity compared to chloro substitution. nih.gov |

| Electronic Effects | Fluorine is highly electronegative, altering the electronic distribution and reactivity of the molecule. nih.govtandfonline.com | This can increase drug-receptor interactions and influence the acidity or basicity of nearby functional groups. nih.govtandfonline.com |

| Biological Activity | The number and position of fluorine atoms significantly impact biological activity. Double fluorination can be more effective than single. nih.gov | A study on HIV-1 inhibitors showed that 3,5-difluoro substitution was more potent than single fluorine substitution. nih.gov |

| Effective Size | The trifluoromethyl group (CF3) is considered sterically smaller than an isopropyl group. epfl.chresearchgate.net | Dynamic NMR measurements of barriers to aryl-aryl rotation were used to determine the effective size of substituents. epfl.chresearchgate.net |

Effects of Ethoxy Group on Solubility and Electronic Characteristics

The ethoxy group (-OCH2CH3) at the 4-position of the biphenyl ring plays a crucial role in modifying the molecule's solubility and electronic profile. Ether linkages are often incorporated into molecules to improve aqueous solubility. nih.gov Studies on methoxy-phenyl substituted compounds, which share characteristics with ethoxy-substituted ones, have shown significantly greater solubility in aqueous systems compared to their non-alkoxylated phenyl counterparts. researchgate.net The introduction of substituents with alkyleneoxy chains, such as hydroxyethoxy, has been shown to provide modest but notable gains in solubility. nih.gov

Table 2: General Effects of Alkoxy Groups on Aromatic Compounds This table is interactive. You can sort and filter the data.

| Property | Effect of Alkoxy (e.g., Ethoxy/Methoxy) Group | Rationale |

|---|---|---|

| Aqueous Solubility | Generally increases solubility. nih.govresearchgate.net | The ether oxygen can act as a hydrogen bond acceptor, improving interaction with water. ashp.org |

| Electronic Character | Electron-donating via resonance; electron-withdrawing via induction. ashp.org | The oxygen lone pairs delocalize into the aromatic π-system (resonance), while its electronegativity pulls electron density from adjacent atoms (induction). ashp.org |

| Lipophilicity | Can be balanced with polarity. tandfonline.com | While increasing polarity, the alkyl portion of the ethoxy group contributes to lipophilicity. |

Systematic Modification of the Biphenyl Core for Property Tuning

The biphenyl core serves as a versatile scaffold that can be systematically modified to fine-tune a molecule's properties for specific applications. Structure-property and structure-reactivity relationships are heavily dependent on the nature, number, and position of substituents on the biphenyl rings.

A key factor is the planarity of the two phenyl rings. The degree of substitution at the ortho positions directly impacts the rotational barrier around the central carbon-carbon bond, which in turn affects the population of planar conformers. nih.gov While a non-planar conformation is generally more stable, the ability to achieve planarity or co-planarity is crucial for steric fit to biological receptors. nih.gov

The net polarizability of the molecule, influenced by halogen substitution, also affects binding affinity. nih.gov Systematic variation of solvent-exposed substituents is a common strategy to enhance properties like aqueous solubility. For example, replacing a simple substituent with those containing alkyleneoxy linkages or amino groups can lead to significant improvements in solubility. nih.gov This is a critical consideration in drug discovery, where poor solubility can hinder development. nih.gov

Structure-activity relationship studies have also shown that the pattern of substitution dictates metabolic pathways. For instance, in polybrominated diphenyl ethers (PBDEs), the presence of at least one meta-substituted bromine was necessary for metabolic debromination in fish, with different species showing preferences for meta- or para-debromination. acs.org This demonstrates that modifying the substitution pattern on the biphenyl core can directly influence the molecule's metabolic stability and fate.

Computational Prediction of Structure-Property Correlations

Computational chemistry offers powerful tools for predicting the properties of biphenyl analogues, guiding synthesis and rational design efforts. Methods like Density Functional Theory (DFT) and semi-empirical molecular orbital calculations are used to accurately determine structural parameters such as dihedral angles and bond lengths, which are then correlated with experimental data. nih.gov

DFT has been successfully employed to calculate the torsional barriers of substituted biphenyls, with certain functionals like B3LYP-D providing results that are highly accurate relative to experimental values. rsc.org These calculations are crucial for understanding the conformational preferences that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are extensively used to correlate 3D structural features with biological or physicochemical properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to biphenyl derivatives to build predictive models for their inhibitory activities against targets like p38 MAP kinase. nih.gov These models use steric, electrostatic, and hydrophobic fields to predict the activity of novel, unsynthesized compounds. nih.gov Similarly, QSAR models have been developed to predict the bioconcentration factors (BCFs) of polychlorinated biphenyls (PCBs) based on physicochemical descriptors, demonstrating the utility of these methods for environmental risk assessment. researchgate.net

These computational approaches allow for the high-throughput screening of virtual libraries of biphenyl analogues, enabling the identification of candidates with optimized properties before committing to resource-intensive laboratory synthesis. chemrxiv.org

Table 3: Computational Methods for Predicting Biphenyl Properties This table is interactive. You can sort and filter the data.

| Computational Method | Predicted Property / Application | Example from Literature |

|---|---|---|

| Density Functional Theory (DFT) | Torsional barriers, dihedral angles, molecular geometries, electronic properties. rsc.orgscispace.com | Used to calculate the barriers of torsional isomerization of substituted biphenyls with high accuracy. rsc.org |

| Semi-empirical MO Calculations | Dihedral angles, bond lengths, charge distribution. nih.gov | Used alongside X-ray analysis to compare computed vs. measured structural data for monofluorinated 4-chlorobiphenyl (B17849) analogues. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Biological activity, binding affinity, environmental properties (e.g., bioconcentration). nih.govnih.gov | Developed models for biphenyl amide derivatives as p38 MAP kinase inhibitors with excellent predictive power. nih.gov |

| Molecular Docking | Binding modes and interactions with biological targets (e.g., proteins). nih.gov | Explored the binding mode between biphenyl amide inhibitors and the p38α MAP kinase active site. nih.gov |

Molecular Interactions and Supramolecular Chemistry of 1,1 Biphenyl, 4 Ethoxy 3 Fluoro

Hydrogen Bonding Networks

While 1,1'-Biphenyl, 4-ethoxy-3-fluoro- lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in the formation of weak hydrogen bonding networks through its ethoxy and fluoro substituents. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, while the fluorine atom's role as an acceptor is also considered. These networks are primarily composed of C-H···O and C-H···F interactions.

The propensity of organic fluorine to act as a weak hydrogen bond acceptor has been a subject of extensive study, with evidence suggesting its involvement in both intermolecular and intramolecular interactions. nih.govnovartis.com The formation of such weak hydrogen bonds can influence the conformation and packing of molecules in the solid state. mdpi.comnih.gov In similar fluorinated biphenyl (B1667301) structures, C-H···F hydrogen bonds have been observed to connect molecules into larger supramolecular assemblies.

The ethoxy group provides a more conventional hydrogen bond acceptor site at the oxygen atom. Aromatic and aliphatic C-H groups from neighboring molecules can act as donors to form C-H···O hydrogen bonds. These interactions, although weak, are numerous and collectively contribute to the stability of the crystal lattice.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Typical Energy (kJ/mol) |

|---|---|---|---|

| C-H···O | 3.0 - 4.0 | 120 - 180 | 2 - 10 |

| C-H···F | 3.0 - 4.0 | 120 - 180 | 1 - 5 |

π-π Stacking Interactions

The biphenyl core of 1,1'-Biphenyl, 4-ethoxy-3-fluoro- is conducive to π-π stacking interactions, which are a significant driving force in the assembly of aromatic molecules. libretexts.org These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and offset-stacked. wikipedia.org

In substituted biphenyls, the nature and position of the substituents can significantly influence the strength and geometry of π-π stacking. nih.govmdpi.com The electron-donating ethoxy group and the electronegative fluorine atom can modulate the electron density of the aromatic rings, thereby affecting the electrostatic component of the stacking interaction. It is hypothesized that these substituents may favor an offset or parallel-displaced stacking arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov Biphenyl moieties are known to interact with each other through π-π stacking, which can lead to the formation of layered noncovalent structures. nih.gov

| Stacking Geometry | Typical Interplanar Distance (Å) | Description |

|---|---|---|

| Face-to-Face (Sandwich) | > 3.8 | Directly overlapped aromatic rings. Often electrostatically disfavored unless substituents create complementary electrostatics. |

| Offset-Stacked (Parallel-Displaced) | 3.3 - 3.8 | Aromatic rings are parallel but laterally shifted. This is a common and energetically favorable arrangement. |

| T-shaped (Edge-to-Face) | ~ 5.0 (centroid to centroid) | The edge of one aromatic ring points towards the face of another. |

Halogen Bonding Interactions

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This is due to the presence of an anisotropic distribution of electron density on the halogen, known as the σ-hole. chemistryviews.org While heavier halogens like chlorine, bromine, and iodine are well-known halogen bond donors, fluorine's ability to form halogen bonds is more debated. acs.orgnih.gov

| Halogen | Polarizability (ų) | Electronegativity (Pauling Scale) | Typical Halogen Bond Strength (kJ/mol) |

|---|---|---|---|

| Fluorine | 0.56 | 3.98 | Very weak to negligible |

| Chlorine | 2.18 | 3.16 | 5 - 20 |

| Bromine | 3.05 | 2.96 | 10 - 30 |

| Iodine | 4.7 | 2.66 | 15 - 40 |

Computational Modeling of Intermolecular Forces

Computational chemistry provides powerful tools for investigating the non-covalent interactions that govern the supramolecular assembly of molecules like 1,1'-Biphenyl, 4-ethoxy-3-fluoro-. Density Functional Theory (DFT) is a commonly employed method to study the geometries and energies of intermolecular interactions in fluorinated biphenyl compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is particularly useful for visualizing the electron density distribution and identifying electrophilic and nucleophilic sites on the molecule. nih.govresearchgate.netnih.gov This can help predict the likely sites for hydrogen and halogen bonding. For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, MEP calculations would likely show negative potential around the oxygen and fluorine atoms, and on the faces of the aromatic rings, while the hydrogen atoms would exhibit positive potential.

Commonly used computational methods for studying intermolecular forces include:

Density Functional Theory (DFT): For optimizing molecular geometries and calculating interaction energies.

Møller-Plesset perturbation theory (MP2): A higher-level method for accurate energy calculations.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density and characterize bonding interactions.

Molecular Dynamics (MD) simulations: To study the dynamic behavior of molecules and their assemblies. nih.gov

Further Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways

The synthesis of asymmetrically substituted biphenyls like 1,1'-Biphenyl, 4-ethoxy-3-fluoro- predominantly relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely utilized method for this purpose, involving the reaction of an arylboronic acid with an aryl halide. nih.govacs.org

Future research could focus on developing more sustainable and efficient synthetic protocols. Key areas for exploration include:

Alternative Catalyst Systems: Investigating catalysts based on more abundant and less expensive metals (e.g., nickel, copper, or iron) to replace palladium, thereby reducing the cost and environmental impact of the synthesis.

Flow Chemistry: Adapting current synthetic methods to continuous flow systems. This could offer improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch processing.

C-H Activation: Developing methods that involve the direct C-H functionalization of a fluoro-ethoxy-benzene precursor. This would represent a more atom-economical approach by eliminating the need for pre-functionalization (e.g., halogenation or boronation) of the starting materials.

A comparative table of common coupling reactions for biphenyl (B1667301) synthesis is presented below.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Advantages |

| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | Palladium | High yields, mild conditions, commercially available reagents. acs.org |

| Heck | Alkene | Aryl Halide | Palladium | Forms C-C bonds with alkenes. nih.gov |

| Hiyama | Organosilane | Aryl Halide | Palladium | Activated by fluoride (B91410), useful for specific substrates. nih.gov |

| Glaser | Terminal Alkyne | Terminal Alkyne | Copper | Forms symmetric biaryls through a diyne intermediate. nih.gov |

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like ¹H and ¹³C NMR are crucial for structural confirmation, advanced methods can provide deeper insights into the dynamic behavior and electronic environment of 1,1'-Biphenyl, 4-ethoxy-3-fluoro-.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is an exceptionally powerful tool for studying fluorinated molecules due to its high sensitivity and wide chemical shift range. rsc.org For 1,1'-Biphenyl, 4-ethoxy-3-fluoro-, ¹⁹F NMR can be used to:

Precisely probe the local electronic environment of the fluorine atom.

Study intermolecular interactions in different solvents or within a material matrix. researchgate.net

Monitor reaction kinetics and mechanisms in real-time. rsc.org

Elucidate the structures of novel derivatives or byproducts in complex mixtures without the need for separation. rsc.org

Time-Resolved Spectroscopy: Techniques such as transient absorption or time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule. This is particularly relevant if the compound or its derivatives are being considered for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells. nih.govacs.org

Solid-State NMR (ssNMR): For applications where the compound is integrated into a solid material (e.g., a polymer), ssNMR can reveal information about its conformation, packing, and interaction with the host matrix.

Below is a table summarizing spectroscopic data for analogous fluorinated biphenyl compounds.

| Technique | Observation | Significance | Reference |

| ¹H NMR | Distinct signals for aromatic protons, with coupling patterns influenced by fluorine. | Confirms the substitution pattern on the aromatic rings. | nih.gov |

| ¹³C NMR | Prominent signal for the C-F carbon, often appearing as a doublet due to JCF coupling. | Confirms the presence and position of the fluorine substituent. | nih.gov |

| ¹⁹F NMR | Chemical shift is highly sensitive to the molecular environment. | Provides detailed information on electronic effects and intermolecular interactions. | rsc.orgnih.gov |

| UV-Vis | Absorption maxima indicate the extent of π-conjugation. | Helps understand the electronic transitions within the molecule. | nih.gov |

High-Throughput Computational Screening for Derivatization